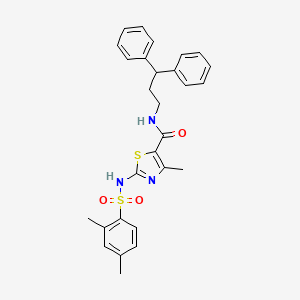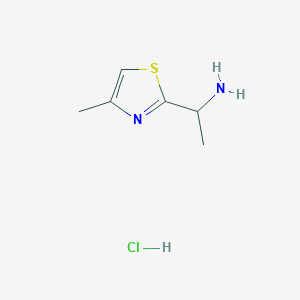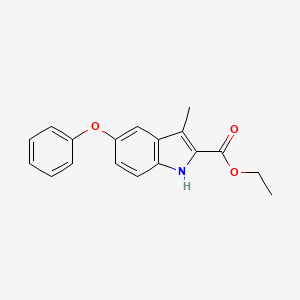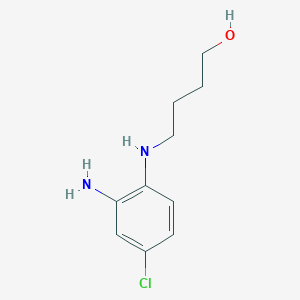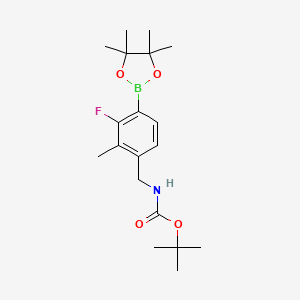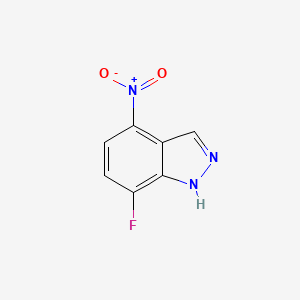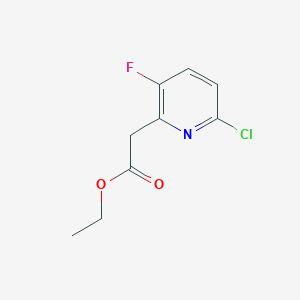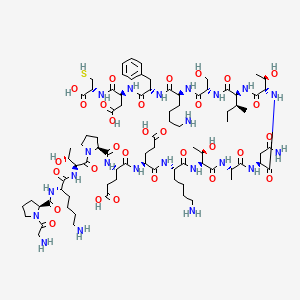
Protein Kinase C (beta) Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein Kinase C beta peptide is a member of the protein kinase C family, which are serine/threonine kinases involved in various cellular processes. These enzymes play a crucial role in signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis. Protein Kinase C beta peptide is particularly significant due to its involvement in various physiological and pathological processes, including cancer, cardiovascular diseases, and neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C beta peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Protein Kinase C beta peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Protein Kinase C beta peptide undergoes various chemical reactions, including phosphorylation, oxidation, and proteolytic cleavage. Phosphorylation is a key post-translational modification that regulates the activity of the peptide .
Common Reagents and Conditions:
Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and occurs in the presence of divalent cations like magnesium or calcium.
Oxidation: Reactive oxygen species (ROS) can oxidize cysteine residues within the peptide, affecting its function.
Major Products Formed:
Phosphorylated Protein Kinase C beta peptide: This form is often more active and can interact with various downstream targets.
Oxidized Protein Kinase C beta peptide: Oxidation can lead to conformational changes that affect the peptide’s activity.
Wissenschaftliche Forschungsanwendungen
Protein Kinase C beta peptide has numerous applications in scientific research:
Chemistry: Used as a model system to study kinase activity and regulation.
Biology: Investigated for its role in cell signaling pathways and its impact on cellular functions.
Medicine: Explored as a therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
Wirkmechanismus
Protein Kinase C beta peptide exerts its effects through phosphorylation of target proteins. Upon activation by diacylglycerol (DAG) and calcium ions, the peptide translocates to the cell membrane, where it phosphorylates specific serine and threonine residues on target proteins. This phosphorylation alters the activity, localization, or stability of the target proteins, thereby modulating various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Protein Kinase C beta peptide is part of the larger protein kinase C family, which includes several isoforms such as alpha, delta, epsilon, and zeta. Each isoform has unique regulatory mechanisms and tissue distribution, contributing to their distinct physiological roles . For example:
Protein Kinase C alpha: Involved in cell proliferation and differentiation.
Protein Kinase C delta: Plays a role in apoptosis and immune responses.
Protein Kinase C epsilon: Implicated in cardiac function and neuroprotection.
Protein Kinase C zeta: Associated with cell survival and insulin signaling
Protein Kinase C beta peptide is unique due to its specific involvement in certain diseases and its distinct regulatory mechanisms, making it a valuable target for therapeutic interventions .
Eigenschaften
Molekularformel |
C84H136N22O30S |
|---|---|
Molekulargewicht |
1966.2 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H136N22O30S/c1-7-41(2)64(80(131)99-55(39-107)77(128)92-47(21-11-14-30-85)69(120)97-52(35-46-19-9-8-10-20-46)74(125)98-54(37-63(117)118)75(126)100-56(40-137)84(135)136)101-82(133)66(44(5)109)103-76(127)53(36-59(89)111)96-68(119)42(3)90-81(132)65(43(4)108)102-72(123)48(22-12-15-31-86)91-70(121)50(26-28-61(113)114)93-71(122)51(27-29-62(115)116)95-79(130)58-25-18-34-106(58)83(134)67(45(6)110)104-73(124)49(23-13-16-32-87)94-78(129)57-24-17-33-105(57)60(112)38-88/h8-10,19-20,41-45,47-58,64-67,107-110,137H,7,11-18,21-40,85-88H2,1-6H3,(H2,89,111)(H,90,132)(H,91,121)(H,92,128)(H,93,122)(H,94,129)(H,95,130)(H,96,119)(H,97,120)(H,98,125)(H,99,131)(H,100,126)(H,101,133)(H,102,123)(H,103,127)(H,104,124)(H,113,114)(H,115,116)(H,117,118)(H,135,136)/t41-,42-,43+,44+,45+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1 |
InChI-Schlüssel |
OSEGVIZGHKUIEA-SZLUSFKNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)

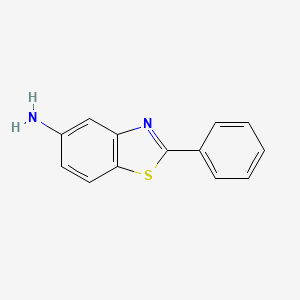

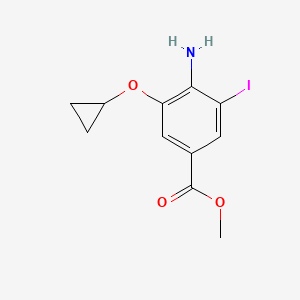
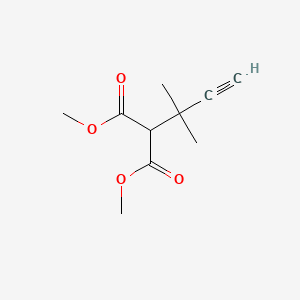
![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
